molecular formula C11H6ClO3P B14068411 2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one CAS No. 10158-98-2

2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one

Cat. No.: B14068411
CAS No.: 10158-98-2
M. Wt: 252.59 g/mol
InChI Key: NEMNSNDPEONERP-UHFFFAOYSA-N
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Description

4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is a heterocyclic compound that features a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- typically involves the reaction of 2-naphthol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphoramide or phosphorothioate derivatives, while oxidation and reduction reactions can produce phosphine oxides or phosphines, respectively.

Scientific Research Applications

4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- involves its ability to interact with nucleophilic sites in biological molecules. The phosphorus atom in the compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Naphthol: A precursor in the synthesis of the compound, with different chemical properties due to the absence of the phosphorus atom.

    Phosphine Oxides: Compounds with similar phosphorus-containing structures but different reactivity and applications.

Uniqueness

4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is unique due to the presence of both the phosphorus atom and the chlorine atom in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

10158-98-2

Molecular Formula

C11H6ClO3P

Molecular Weight

252.59 g/mol

IUPAC Name

2-chlorobenzo[g][1,3,2]benzodioxaphosphinin-4-one

InChI

InChI=1S/C11H6ClO3P/c12-16-14-10-6-8-4-2-1-3-7(8)5-9(10)11(13)15-16/h1-6H

InChI Key

NEMNSNDPEONERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)OP(O3)Cl

Origin of Product

United States

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